Methyl 6-chloro-4-{[4-(dimethylamino)phenyl]amino}quinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-chloro-4-{[4-(dimethylamino)phenyl]amino}quinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a chloro group, a dimethylamino phenyl group, and a carboxylate ester, making it a molecule of interest for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 6-chloro-4-quinolinecarboxylic acid.
Step 1 Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 6-chloro-4-quinolinecarboxylate.
Step 2 Amination: The ester is then subjected to nucleophilic aromatic substitution with 4-(dimethylamino)aniline. This reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (around 100-120°C) to facilitate the substitution of the chloro group with the dimethylamino phenyl group.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of automated systems for precise control of reaction parameters ensures consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the nitro group (if present) on the phenyl ring can be achieved using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) for N-oxidation.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas for nitro group reduction.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Major Products
N-oxide derivatives: from oxidation reactions.
Amines or thiols: substituted quinoline derivatives from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for further functionalization, making it valuable in the development of new materials and catalysts.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound can be used in the design of new drugs targeting specific biological pathways.
Medicine
In medicine, it has potential applications in the treatment of diseases such as malaria, cancer, and bacterial infections. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
Industrially, it can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of methyl 6-chloro-4-{[4-(dimethylamino)phenyl]amino}quinoline-2-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The dimethylamino group enhances its ability to penetrate cell membranes, increasing its efficacy. The chloro and carboxylate groups contribute to its binding affinity and specificity towards target enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another quinoline derivative used as an antimalarial drug.
Quinoline-2-carboxylate derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Uniqueness
Methyl 6-chloro-4-{[4-(dimethylamino)phenyl]amino}quinoline-2-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
This detailed overview highlights the significance of this compound in scientific research and its potential for future applications
Properties
IUPAC Name |
methyl 6-chloro-4-[4-(dimethylamino)anilino]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-23(2)14-7-5-13(6-8-14)21-17-11-18(19(24)25-3)22-16-9-4-12(20)10-15(16)17/h4-11H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTNDYQHLRGWEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.